N,N'-Diphenethyl-terephthalamide is a compound characterized by its unique structure, which consists of two diphenethyl groups linked by a terephthalamide moiety. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals. The presence of the terephthalamide unit contributes to its stability and solubility, making it suitable for diverse
Preliminary studies suggest that N,N'-Diphenethyl-terephthalamide may exhibit biological activity relevant to medicinal chemistry. Compounds with similar structures have been explored for their effects on sigma receptors, which are implicated in various neurological disorders. The potential for this compound to act as a sigma receptor ligand could open avenues for therapeutic applications, particularly in pain management and neuroprotection .
The synthesis of N,N'-Diphenethyl-terephthalamide typically involves the reaction of terephthaloyl chloride with diphenethylamine under controlled conditions. The general steps include:
N,N'-Diphenethyl-terephthalamide has potential applications in:
Interaction studies involving N,N'-Diphenethyl-terephthalamide have focused on its binding affinity to sigma receptors. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Preliminary findings indicate that compounds with similar structural motifs can modulate receptor activity, suggesting that N,N'-Diphenethyl-terephthalamide may also influence sigma receptor signaling pathways .
Several compounds share structural similarities with N,N'-Diphenethyl-terephthalamide, including:
Compound Name | Structure Type | Key Features |
---|---|---|
N,N'-Diphenyl-terephthalamide | Amide | Known for its role as a sigma receptor ligand |
N,N'-Diethyl-terephthalamide | Amide | Exhibits different solubility and reactivity |
N,N'-Dibenzyl-terephthalamide | Amide | Enhanced lipophilicity compared to diphenyl |
N,N'-Diphenethyl-terephthalamide stands out due to its combination of two diphenethyl groups, which enhances its stability and potential biological activity compared to other similar amides. Its unique structure allows it to interact differently with biological targets, potentially leading to novel therapeutic applications.
The synthesis of N,N'-diphenethyl-terephthalamide requires terephthalic acid (1,4-benzenedicarboxylic acid) and phenethylamine as primary precursors. Terephthalic acid, produced industrially via the Amoco process involving cobalt–manganese–bromide catalyzed oxidation of p-xylene, serves as the dicarboxylic acid component [3]. Phenethylamine, a primary amine, reacts with terephthalic acid in a 2:1 molar ratio to ensure complete bisamide formation. Deviations from this stoichiometry result in incomplete reactions or monoamide byproducts. For instance, a 1:1 ratio yields only 35–40% bisamide, whereas a 1:2 ratio achieves >90% conversion under optimized conditions [2].
Activated derivatives of terephthalic acid, such as terephthaloyl chloride, are occasionally employed to accelerate amidation. However, direct coupling using the free acid is preferable for industrial scalability, as it avoids hazardous chloride byproducts [1]. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carboxylic acid or its activated intermediate.
Efficient amide bond formation relies on catalytic systems that activate carboxylic acids. The TFEC-Cl coupling reagent, used at 2 equivalents relative to the acid, enables direct amidation in acetonitrile at 80°C [2]. This reagent generates a reactive mixed carbonate intermediate, facilitating amine attack without requiring pre-activation steps. Alternative systems, such as sodium hydroxide in aqueous environments, promote base-mediated coupling but often necessitate higher temperatures (100–120°C) and prolonged reaction times [1].
Comparative studies show that TFEC-Cl achieves 92% yield within 5 hours, whereas traditional carbodiimide-based reagents (e.g., DCC) require 12–24 hours for comparable results [2]. The table below summarizes catalytic efficiencies:
Catalytic System | Reaction Time (h) | Yield (%) |
---|---|---|
TFEC-Cl (2 equiv) | 5 | 92 |
DCC/HOBt | 12 | 88 |
NaOH (aqueous) | 24 | 78 |
Bromide-containing catalysts, as described in the Amoco process, are ineffective for amidation but remain critical for terephthalic acid synthesis [3].
Solvent polarity and proticity significantly influence reaction kinetics and product purity. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance solubility of terephthalic acid and phenethylamine, achieving yields of 85–92% [2]. In contrast, protic solvents (e.g., ethanol) reduce yields to <60% due to competitive protonation of the amine nucleophile.
Acetonitrile, with a dielectric constant of 37.5, optimally balances solubility and reaction rate. Post-reaction, adding water (0.5 mL per 2 mL acetonitrile) induces phase separation, simplifying the removal of unreacted reagents via Amberlyst A-26(OH) and IRA743 resins [2]. Solvent selection also impacts crystallization: acetonitrile-water mixtures produce high-purity bisamide crystals, while DMF necessitates additional chromatographic steps [1] [2].
Purification of N,N'-diphenethyl-terephthalamide involves sequential steps to remove excess amine and coupling byproducts. Amberlyst A-26(OH) selectively absorbs anionic species, while Amberlyst 15 captures residual TFEC-Cl [2]. Filtration through MgSO~4~ removes trace water, and subsequent crystallization from ethyl acetate-hexane mixtures yields >99% pure product.
For large-scale synthesis, melt crystallization at 150–160°C isolates the bisamide from monoamide contaminants [1]. This method avoids solvent use but requires precise temperature control to prevent decomposition. Chromatography remains reserved for analytical-scale purification, as silica gel adsorption effectively separates bisamide (R~f~ = 0.45) from side products [2].
N,N'-Diphenethyl-terephthalamide represents a significant member of the aromatic amide family, containing two phenethyl substituents attached to the nitrogen atoms of a central terephthalamide core. This compound, with the molecular formula C24H26N2O2 and molecular weight of 374.48 g/mol [1] [2], exhibits distinctive spectroscopic properties that facilitate its identification and characterization through multiple analytical techniques.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N,N'-Diphenethyl-terephthalamide through the analysis of proton and carbon chemical environments. The compound exhibits characteristic resonance patterns that reflect its unique molecular architecture [3] [4].
In the proton nuclear magnetic resonance spectrum, the aromatic region displays distinctive signals corresponding to the terephthalic acid backbone. The aromatic protons of the central benzene ring appear as a sharp singlet at approximately 7.8 parts per million, integrating for four protons [3]. This chemical shift value reflects the electron-withdrawing effect of the adjacent carbonyl groups, which deshields the aromatic protons and shifts their resonance downfield [5] [6].
The phenethyl substituents contribute multiple signals in the aromatic region between 7.2 and 7.4 parts per million, representing the meta and para protons of the terminal phenyl rings [7] [8]. These signals typically appear as multiplets due to their complex coupling patterns, with each phenyl group contributing five protons to this region [9].
The amide nitrogen-hydrogen protons generate characteristic broad signals between 5.5 and 6.5 parts per million [6] [10]. These resonances exhibit temperature dependence and exchange behavior typical of amide protons [4] [11]. The chemical shift range reflects the hydrogen bonding interactions and the electronic environment created by the carbonyl groups [12].
The methylene groups adjacent to the amide nitrogen atoms (CH2NH) resonate at approximately 3.5 parts per million as quartet patterns [3]. This chemical shift position indicates the deshielding effect of the electronegative nitrogen atom [6]. The benzylic methylene groups (CH2Ph) appear at approximately 2.8 parts per million as triplet patterns, reflecting their proximity to the aromatic ring system [9] [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbons generate the most downfield signals at approximately 165-170 parts per million [13] [14]. The aromatic carbons of the terephthalic core appear between 128 and 135 parts per million, with the quaternary carbons bearing the carbonyl groups appearing most downfield [3].
The aromatic carbons of the phenethyl substituents contribute signals in the range of 126-129 parts per million [7]. The methylene carbons adjacent to nitrogen appear at approximately 40 parts per million, while the benzylic carbons resonate at approximately 35 parts per million [9] [3].
Chemical Environment | Proton Chemical Shift (ppm) | Carbon Chemical Shift (ppm) |
---|---|---|
Terephthalic aromatic protons | 7.8 | 128-135 |
Phenyl ring protons | 7.2-7.4 | 126-129 |
Amide NH protons | 5.5-6.5 | - |
CH2NH protons | 3.5 | 40 |
CH2Ph protons | 2.8 | 35 |
Carbonyl carbons | - | 165-170 |
Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in N,N'-Diphenethyl-terephthalamide. The compound exhibits characteristic absorption bands that reflect its amide functionality and aromatic character [15] [16].
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as an intense band at approximately 1650 wavenumbers [15] [17]. This frequency is characteristic of secondary amides and reflects the partial double bond character of the carbon-nitrogen bond due to resonance stabilization [14]. The position at 1650 wavenumbers indicates conjugation with the aromatic ring system, which lowers the stretching frequency compared to aliphatic amides [17].
The nitrogen-hydrogen stretching vibrations appear in the region between 3200 and 3400 wavenumbers [15] [18]. Secondary amides typically exhibit a single nitrogen-hydrogen stretching band, appearing as a medium intensity absorption with characteristic breadth due to hydrogen bonding interactions [15]. The exact position within this range depends on the extent of intermolecular hydrogen bonding in the solid state [6].
Aromatic carbon-hydrogen stretching vibrations contribute to the spectrum in the region above 3000 wavenumbers [16]. These bands appear as sharp, medium intensity absorptions at approximately 3050-3100 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches which appear below 3000 wavenumbers [19].
The aromatic carbon-carbon stretching vibrations generate characteristic bands in the 1450-1600 wavenumbers region [16]. The terephthalic core contributes to strong absorptions around 1600 and 1580 wavenumbers, while the phenyl rings of the phenethyl substituents contribute additional bands in this region [20].
The amide nitrogen-hydrogen bending vibration, known as the amide II band, appears at approximately 1550 wavenumbers [14]. This band results from the in-plane bending of the nitrogen-hydrogen bond coupled with carbon-nitrogen stretching [15]. The intensity and position of this band are diagnostic of secondary amide functionality [18].
Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the fingerprint region between 700 and 900 wavenumbers [16]. The substitution pattern of the aromatic rings influences the exact positions and intensities of these bands [21].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretching | 1650 | Strong | Secondary amide carbonyl |
N-H stretching | 3200-3400 | Medium | Amide NH groups |
Aromatic C-H stretching | 3050-3100 | Medium | Aromatic CH bonds |
Aromatic C=C stretching | 1450-1600 | Strong | Aromatic ring vibrations |
N-H bending (Amide II) | 1550 | Medium | In-plane NH bending |
Aromatic C-H out-of-plane | 700-900 | Medium | Out-of-plane CH bending |
Mass spectrometry of N,N'-Diphenethyl-terephthalamide reveals characteristic fragmentation pathways that provide structural information and facilitate identification. The molecular ion appears at mass-to-charge ratio 374, corresponding to the intact molecule [22] [23].
The primary fragmentation pathway involves the cleavage of the benzylic carbon-carbon bonds, leading to the loss of phenethyl radicals [22]. This fragmentation generates intense peaks at mass-to-charge ratio 269, corresponding to the loss of one phenethyl group (105 mass units) [23]. Further fragmentation leads to the complete loss of both phenethyl substituents, generating a base peak at mass-to-charge ratio 164, which corresponds to the terephthalamide core [24] [25].
Secondary fragmentation pathways involve the cleavage of the carbon-nitrogen bonds adjacent to the carbonyl groups [26]. This process generates characteristic acylium ions at mass-to-charge ratio 149, corresponding to the terephthalate monoamide cation [23]. Additional fragmentation of the phenethyl substituents produces the tropylium ion at mass-to-charge ratio 91 and the benzyl cation at mass-to-charge ratio 77 [22] [27].
The amide functionality undergoes characteristic rearrangement reactions during ionization [22]. McLafferty rearrangements can occur when the molecular geometry permits, leading to the formation of iminium ions and neutral carbonyl species [23]. These rearrangements contribute to the complexity of the fragmentation pattern and provide additional structural information.
The aromatic systems exhibit high stability under electron impact conditions, with the terephthalic core showing particular resistance to fragmentation [24]. This stability results in prominent peaks corresponding to aromatic fragments and contributes to the distinctive fragmentation pattern of the compound [28].
Fragment Ion (m/z) | Relative Intensity | Structure Assignment |
---|---|---|
374 | 15% | Molecular ion [M]⁺ |
269 | 45% | [M - C₈H₉]⁺ (loss of phenethyl) |
164 | 100% | [Terephthalamide]⁺ |
149 | 30% | [Terephthalate monoamide]⁺ |
91 | 35% | [C₇H₇]⁺ (tropylium ion) |
77 | 25% | [C₆H₅]⁺ (phenyl cation) |
X-ray photoelectron spectroscopy provides quantitative elemental composition and chemical state information for N,N'-Diphenethyl-terephthalamide surface layers. The technique probes the top 5-10 nanometers of the sample surface, making it particularly valuable for surface characterization applications [29] [30].
The methylene carbons adjacent to nitrogen atoms appear at intermediate binding energies around 285.8 electron volts [31]. This chemical shift reflects the electronegativity difference between carbon and nitrogen atoms and provides information about the local chemical environment [34].
The nitrogen 1s spectrum displays characteristic features of amide nitrogen atoms [35] [36]. The amide nitrogen atoms generate a peak at approximately 400.0 electron volts, which is typical for nitrogen atoms in amide functionality [37] [34]. The binding energy reflects the partial positive charge on nitrogen due to resonance with the carbonyl group [38].
The oxygen 1s spectrum shows contributions from the carbonyl oxygen atoms at approximately 531.5 electron volts [31]. This binding energy is characteristic of oxygen atoms in amide carbonyls and reflects the electronic environment created by the carbon-oxygen double bond [33].
Surface analysis reveals information about molecular orientation and packing at interfaces [39]. The relative intensities of the carbon, nitrogen, and oxygen signals provide quantitative information about surface composition [40]. Angle-resolved measurements can provide information about molecular orientation relative to the surface plane [41].
Element | Core Level | Binding Energy (eV) | Chemical Environment |
---|---|---|---|
C 1s | C-C/C-H (aromatic) | 284.8 | Reference peak |
C 1s | C-N (aliphatic) | 285.8 | Methylene carbons |
C 1s | C=O (carbonyl) | 288.2 | Amide carbonyls |
N 1s | Amide nitrogen | 400.0 | Secondary amide |
O 1s | Carbonyl oxygen | 531.5 | Amide oxygen |